molecular formula C11H12O3S B14814176 5-Cyclopropoxy-2-(methylthio)benzoic acid

5-Cyclopropoxy-2-(methylthio)benzoic acid

Cat. No.: B14814176
M. Wt: 224.28 g/mol
InChI Key: WIMHPAVIQHNDKD-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-(methylthio)benzoic acid is an organic compound with the molecular formula C11H12O3S It contains a cyclopropoxy group and a methylthio group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-2-(methylthio)benzoic acid typically involves the introduction of the cyclopropoxy and methylthio groups onto a benzoic acid derivative. One common method involves the use of Grignard reagents, where a cyclopropylmagnesium bromide reacts with a suitable benzoic acid derivative to form the cyclopropoxy group. The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolate anions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes often use continuous flow reactors and automated systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-2-(methylthio)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The cyclopropoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like thiolates, amines, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

5-Cyclopropoxy-2-(methylthio)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used to study the effects of cyclopropoxy and methylthio groups on biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-(methylthio)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting various biochemical pathways. The cyclopropoxy and methylthio groups can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylthio)benzoic acid: Similar structure but lacks the cyclopropoxy group.

    Cyclopropoxybenzoic acid: Similar structure but lacks the methylthio group.

Uniqueness

5-Cyclopropoxy-2-(methylthio)benzoic acid is unique due to the presence of both cyclopropoxy and methylthio groups, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C11H12O3S

Molecular Weight

224.28 g/mol

IUPAC Name

5-cyclopropyloxy-2-methylsulfanylbenzoic acid

InChI

InChI=1S/C11H12O3S/c1-15-10-5-4-8(14-7-2-3-7)6-9(10)11(12)13/h4-7H,2-3H2,1H3,(H,12,13)

InChI Key

WIMHPAVIQHNDKD-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)OC2CC2)C(=O)O

Origin of Product

United States

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